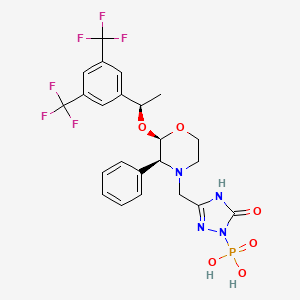
Desfluoro Fosaprepitant
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desfluoro Fosaprepitant is a derivative of Fosaprepitant, which is a prodrug of Aprepitant. Aprepitant is a neurokinin-1 (NK1) receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound, as the name suggests, is a modified version where a fluorine atom is removed from the parent compound. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Fosaprepitant involves multiple steps, starting from the basic structure of Aprepitant. The key steps include:
Formation of the core structure: This involves the construction of the triazolone ring, which is a crucial part of the molecule.
Introduction of side chains: Various side chains are introduced through substitution reactions.
Desfluorination: The removal of the fluorine atom is achieved through specific reaction conditions, often involving strong bases or nucleophiles.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactions: Large-scale reactors are used to carry out the synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Rigorous testing is conducted to ensure the compound meets the required standards.
化学反应分析
Types of Reactions
Desfluoro Fosaprepitant undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the triazolone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace side chains.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound.
科学研究应用
Desfluoro Fosaprepitant has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its interactions with NK1 receptors and other biological targets.
Medicine: Explored for its potential use in preventing CINV and other conditions where NK1 antagonists are beneficial.
Industry: Used in the development of new antiemetic drugs and formulations.
作用机制
Desfluoro Fosaprepitant exerts its effects by antagonizing the NK1 receptors in the brain. This prevents the binding of substance P, a neuropeptide associated with nausea and vomiting. The molecular targets include the NK1 receptors, and the pathways involved are primarily related to the inhibition of emetic signals in the central nervous system.
相似化合物的比较
Similar Compounds
Aprepitant: The parent compound, widely used for CINV.
Fosaprepitant: The prodrug form of Aprepitant, converted to Aprepitant in the body.
Netupitant: Another NK1 receptor antagonist used for similar indications.
Uniqueness
Desfluoro Fosaprepitant is unique due to the absence of a fluorine atom, which can significantly alter its pharmacological profile. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its fluorinated counterparts.
属性
CAS 编号 |
2578084-26-9 |
|---|---|
分子式 |
C23H23F6N4O6P |
分子量 |
596.4 g/mol |
IUPAC 名称 |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
InChI |
InChI=1S/C23H23F6N4O6P/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37)/t13-,19+,20-/m1/s1 |
InChI 键 |
FOBJZJOQMDSQDA-CAYVGHNUSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4 |
规范 SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)

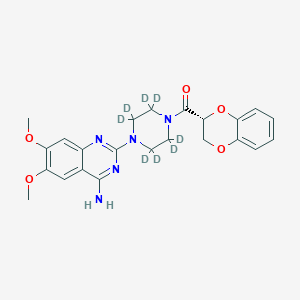
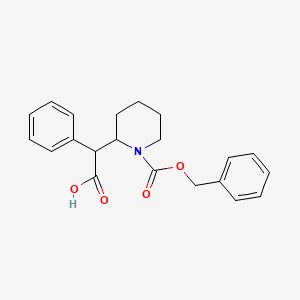
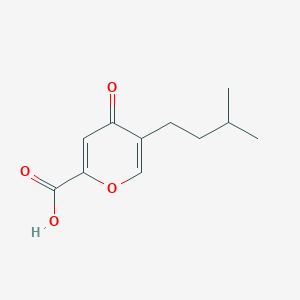
![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)

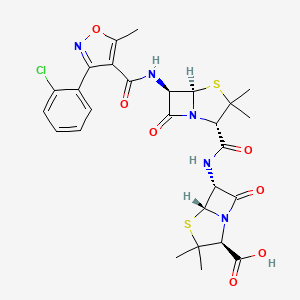
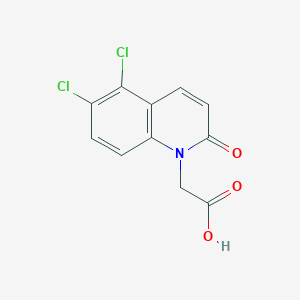
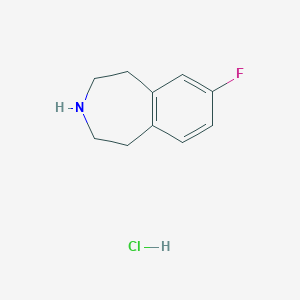
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
